molecular formula C10H22NO5P B14358443 Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate CAS No. 93171-96-1

Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate

Cat. No.: B14358443
CAS No.: 93171-96-1
M. Wt: 267.26 g/mol
InChI Key: IHIUESPQDFTWAK-UHFFFAOYSA-N
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Description

Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate carbonyl compounds under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . Another approach involves the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and visible-light illumination has been reported to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the natural substrate’s access .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl [2-(hydroxyamino)-3-oxobutan-2-yl]phosphonate
  • Diethyl [2-(methylamino)-3-oxobutan-2-yl]phosphonate

Comparison: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

CAS No.

93171-96-1

Molecular Formula

C10H22NO5P

Molecular Weight

267.26 g/mol

IUPAC Name

3-diethoxyphosphoryl-3-(ethoxyamino)butan-2-one

InChI

InChI=1S/C10H22NO5P/c1-6-14-11-10(5,9(4)12)17(13,15-7-2)16-8-3/h11H,6-8H2,1-5H3

InChI Key

IHIUESPQDFTWAK-UHFFFAOYSA-N

Canonical SMILES

CCONC(C)(C(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

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